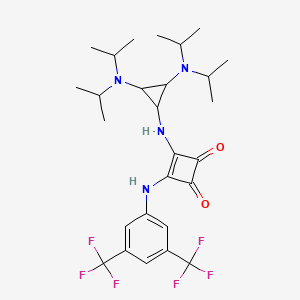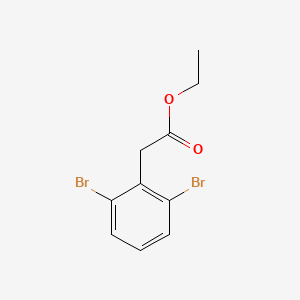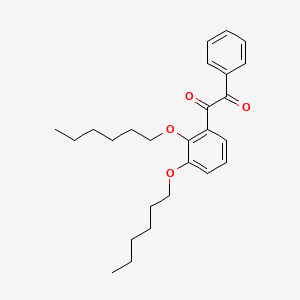
5,7,3',4'-Tetramethoxyisoflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,3’,4’-Tetramethoxyisoflavone is a polymethoxyflavone that can be isolated from certain plants, such as Murraya exotica. This compound is known for its various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory properties . It is an orally active compound that has shown potential in protecting cartilage by targeting β-catenin signaling .
准备方法
Synthetic Routes and Reaction Conditions
5,7,3’,4’-Tetramethoxyisoflavone can be synthesized through several chemical routes. One common method involves the methylation of luteolin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 5,7,3’,4’-Tetramethoxyisoflavone often involves extraction from plant sources, particularly from Murraya exotica. The extraction process includes solvent extraction followed by purification steps such as column chromatography to isolate the compound in its pure form .
化学反应分析
Types of Reactions
5,7,3’,4’-Tetramethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’,4’-Tetramethoxyisoflavone, which can have different bioactivities and properties .
科学研究应用
5,7,3’,4’-Tetramethoxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polymethoxyflavones and their derivatives.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism by which 5,7,3’,4’-Tetramethoxyisoflavone exerts its effects involves several molecular targets and pathways:
相似化合物的比较
5,7,3’,4’-Tetramethoxyisoflavone can be compared with other similar compounds, such as:
5,6,7,4’-Tetramethoxyisoflavone: This compound also has multiple methoxy groups and exhibits similar bioactivities.
The uniqueness of 5,7,3’,4’-Tetramethoxyisoflavone lies in its specific substitution pattern and its ability to target β-catenin signaling, which is not as prominent in other similar compounds .
属性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3 |
InChI 键 |
QDYAOPVBEKBXBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)

![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)

![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)
![Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 5,6-dihydro-2-[4-[2-[(methylsulfonyl)oxy]ethoxy]phenyl]-](/img/structure/B14784725.png)

![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)
